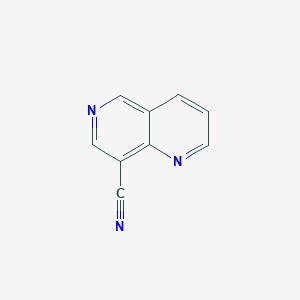

1,6-Naphthyridine-8-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5N3 |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

1,6-naphthyridine-8-carbonitrile |

InChI |

InChI=1S/C9H5N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h1-3,5-6H |

InChI Key |

CQPLNIMGZGYFNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Naphthyridine 8 Carbonitrile and Its Derivatives

Classical and Contemporary Approaches to the 1,6-Naphthyridine (B1220473) Scaffold

The construction of the bicyclic 1,6-naphthyridine system can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern multicomponent and cascade processes. These methods offer diverse pathways to access a wide array of substituted 1,6-naphthyridines.

Friedlander Condensation Strategies

The Friedlander annulation is a powerful and widely utilized method for the synthesis of quinolines and their aza-analogs, including 1,6-naphthyridines. This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position with a compound containing an activated methylene (B1212753) group. wikipedia.orgresearchgate.net The reaction is often catalyzed by either acids or bases. nih.gov

A notable example is the synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (B1165640) (T3P®) under mild conditions. This method provides an efficient and environmentally friendly protocol, affording a wide variety of products in short reaction times and excellent yields. nih.gov The use of 4-amino-3-formylpyridine as a key starting material in Friedländer reactions with phosphorus-containing ketones has been successfully employed to synthesize 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| 4-amino-3-formylpyridine | Phosphorus-containing ketones | Pyrrolidine, H₂SO₄ | 2-(Phosphoryl)alkyl-substituted 1,6-naphthyridines | Moderate to Good | nih.gov |

| 2-aminonicotinaldehyde | Ketones with α-methylene group | Propylphosphonic anhydride (T3P®) | Polysubstituted 1,6-naphthyridines | Excellent | nih.gov |

| 4-aminonicotinaldehyde (B1271976) | Malonamide (B141969) | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | Good | nih.gov |

| 4-aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one | Good | nih.gov |

Skraup-Type Syntheses

The Skraup synthesis is a classic method for the preparation of quinolines, which can be adapted for the synthesis of naphthyridines. The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgpharmaguideline.com The reaction can be notoriously vigorous, but modifications have been developed to improve its safety and yield. acs.orgnih.govorganicreactions.org

For the synthesis of 1,6-naphthyridine, 4-aminopyridine (B3432731) is the key precursor. acs.orgacs.org Refinements to the classical Skraup conditions have enabled the preparation of 1,6-naphthyridine in modest yields. acs.org One such modification involves the use of 4-aminopyridine-N-oxide as the starting material, which upon reaction, yields 1,6-naphthyridine-N-oxide. This intermediate can then be reduced to the free base, 1,6-naphthyridine. acs.orgacs.org

| Reactant 1 | Reagents | Product | Yield (%) | Reference |

| 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | 1,6-Naphthyridine | Modest | acs.org |

| 4-Aminopyridine-N-oxide | Glycerol, H₂SO₄, Oxidizing agent | 1,6-Naphthyridine-N-oxide | Not specified | acs.orgacs.org |

Dehydrogenation and Hydrogenolysis Routes

Aromatization of partially or fully saturated heterocyclic systems is a common strategy to access heteroaromatic compounds. In the context of 1,6-naphthyridine synthesis, the dehydrogenation of tetrahydro-1,6-naphthyridine derivatives serves as a viable route to the fully aromatic scaffold. researchgate.net This approach is particularly useful when the corresponding saturated precursors are readily accessible. For instance, various oxidizing agents can be employed to facilitate this transformation.

Hydrogenolysis, the cleavage of a chemical bond by hydrogen, can also be employed in the synthesis of the 1,6-naphthyridine core. This is often seen in the removal of protecting groups or in the transformation of functional groups to facilitate cyclization or aromatization. A review on the synthesis of 1,6-naphthyridine and its derivatives mentions hydrogenolysis as one of the methods used. researchgate.net

| Precursor | Reagent/Catalyst | Product | Yield (%) | Reference |

| Tetrahydro-1,6-naphthyridine derivative | Oxidizing agent | 1,6-Naphthyridine derivative | Not specified | researchgate.net |

| 1,6-Naphthyridine-N-oxide | Reducing agent | 1,6-Naphthyridine | Not specified | acs.orgacs.org |

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide an efficient means to construct heterocyclic rings by forming one or more bonds under oxidative conditions. nih.gov These reactions often proceed through intermediates that are subsequently oxidized to the aromatic product. A Wacker-type aerobic oxidative cyclization of alkenes bearing tethered sulfonamides, catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system, has been shown to be effective for the synthesis of various six-membered nitrogen heterocycles. acs.org While not a direct synthesis of 1,6-naphthyridine, the principles of intramolecular oxidative amination of alkenes can be conceptually applied to the formation of the pyridone ring in the naphthyridine system. The biosynthesis of many natural products also involves oxidative cyclization steps, highlighting the power of this strategy in complex molecule synthesis. nih.gov

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.net Several MCRs have been developed for the synthesis of 1,6-naphthyridine derivatives.

For example, a one-pot cascade reaction of aromatic aldehydes and a malononitrile (B47326) dimer in the presence of ethanol (B145695) has been used to synthesize highly functionalized 1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile derivatives. researchgate.net Another example is the diastereoselective synthesis of pyrano- and furano-fused naphthyridines through a camphor (B46023) sulfonic acid (CSA) catalyzed ABB' type multicomponent coupling reaction involving 4-aminopyridine and cyclic enol ethers. ekb.eg

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Aromatic aldehydes, Malononitrile dimer | Ethanol | (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile derivatives | Not specified | researchgate.net |

| 4-Aminopyridine, Cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano/Furano[2,3-b] nih.govekb.egnaphthyridine derivatives | High | ekb.eg |

| 2-Oxoglyoxalarylhydrazones, Malononitrile, Aldehydes | Increased pressure (Q-Tubes) | Pyridazino[5,4,3-de] nih.govekb.egnaphthyridine derivatives | Good to Excellent | nih.gov |

Targeted Synthesis of 1,6-Naphthyridine-8-carbonitrile via Nitrile Incorporation

The introduction of a nitrile group at the C8 position of the 1,6-naphthyridine scaffold is of particular interest for further functionalization and for its potential to modulate the biological activity of the resulting compounds. While direct methods for the synthesis of this compound are not extensively documented, several strategies can be envisaged or have been reported for related structures.

A significant approach involves the synthesis of 1,6-naphthyridin-2(1H)-ones bearing a nitrile group at the C8 position. A protocol developed for this purpose utilizes the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with reagents like malononitrile, followed by cyclization, to introduce substituents at various positions, including a nitrile group at C8. nih.gov

Furthermore, a one-pot cascade reaction has been reported to yield (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile derivatives, directly incorporating a nitrile at the C8 position of a tetrahydro-1,6-naphthyridine core. researchgate.net Another multicomponent reaction has been utilized to prepare a sensor based on a 5-amino-7-(4-benzylpiperazin-1-yl)-2,4-bis(4-bromophenyl)-2-methyl-1,3-dihydro-1,6-naphthyridine-8-carbonitrile structure. researchgate.net

| Starting Material/Reactants | Key Reagents/Conditions | Product | Reference |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Malononitrile, Acidic/Basic cyclization | 1,6-Naphthyridin-2(1H)-ones with C8-nitrile | nih.gov |

| Aromatic aldehydes, Malononitrile dimer | Ethanol, Reflux | Tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile derivatives | researchgate.net |

| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one (with potential for C8 functionalization) | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Cyano Groups

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic systems, particularly those activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com In the context of 1,6-naphthyridine synthesis, a cyano group can act as both a directing and an activating group for SNAr reactions.

One notable strategy involves the use of a pre-formed pyridine (B92270) ring bearing a leaving group, such as a halogen, and an activating group. For instance, a suitably substituted 4-chloropyridine (B1293800) can react with a nucleophile, leading to the formation of the second pyridine ring. The presence of a cyano group on the nucleophile or the pyridine ring can facilitate the cyclization process.

A recent development showcased a one-pot protocol for the rapid diversification of the 1,6-naphthyridine scaffold starting from 1,6-naphthyridine-5,7-diones. acs.org This method involves a ditriflation followed by a regioselective SNAr reaction. acs.org The in-situ generated ditriflate undergoes nucleophilic attack, with various amine nucleophiles showing a preference for the C5 position. acs.org This approach allows for the synthesis of a wide array of 5-substituted 1,6-naphthyridines, with the C7-triflate available for further functionalization. acs.org For example, a subsequent Pd-catalyzed cyanation at the C7 position can introduce the desired carbonitrile functionality. acs.org

The table below summarizes the regioselective SNAr on a 1,6-naphthyridine ditriflate intermediate.

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Boc-piperazine | 5-(4-Boc-piperazin-1-yl)-7-triflyl-1,6-naphthyridine | 85 |

| 2 | p-Methoxybenzylamine | 5-(4-Methoxybenzylamino)-7-triflyl-1,6-naphthyridine | 92 |

| 3 | 4-Fluorobenzylamine | 5-(4-Fluorobenzylamino)-7-triflyl-1,6-naphthyridine | 88 |

| 4 | 2-(Piperidin-4-yl)ethanol | 5-(4-(2-Hydroxyethyl)piperidin-1-yl)-7-triflyl-1,6-naphthyridine | 75 |

Data sourced from a study on the rapid synthesis of highly substituted 1,6-naphthyridines. acs.org

Tandem Nitrile Hydration and Cyclization Procedures

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. The synthesis of this compound derivatives can be achieved through tandem processes that involve nitrile hydration followed by cyclization.

A key challenge in this approach is the compatibility of the reaction conditions for both the nitrile hydration and the subsequent cyclization. acs.org Acidic or strongly basic conditions typically required for nitrile hydration may not be suitable for intermediates with sensitive functional groups. acs.org However, innovative methods have been developed to overcome these limitations.

For instance, a sequence involving an initial nitrile hydration to an amide, followed by an intramolecular cyclization, can lead to the formation of 1,6-naphthyridine-5,7-diones. acs.org These diones can then be further functionalized to introduce the C8-carbonitrile.

Reactions Utilizing Malononitrile and its Dimers as Precursors

Malononitrile and its dimers are versatile building blocks in heterocyclic synthesis due to their high reactivity and multiple functional groups. They can participate in a variety of condensation and cyclization reactions to form diverse heterocyclic systems, including 1,6-naphthyridines.

One established method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of a base like sodium methoxide. nih.govmdpi.com This reaction leads to the formation of a tautomeric intermediate which, upon treatment with a hydrogen halide, cyclizes to yield 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones with a nitrile group at the C8 position. nih.govmdpi.com

Furthermore, multicomponent reactions involving malononitrile have proven to be an effective strategy. A one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and a 4-aminopyridine derivative can lead to the formation of highly substituted this compound derivatives. researchgate.net

Enaminone-Based Synthetic Pathways to Substituted this compound Derivatives

Enaminones are valuable intermediates in organic synthesis, serving as precursors to a wide range of heterocyclic compounds. mdpi.comnih.govresearchgate.net A notable one-pot synthesis of 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives has been developed from the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile. mdpi.comnih.govresearchgate.net

This reaction, when carried out in the presence of acetic acid and ammonium (B1175870) acetate, proceeds to give the desired 1,6-naphthyridine derivatives in good yields. mdpi.comnih.govresearchgate.net The reaction likely proceeds through a series of condensation and cyclization steps, highlighting the utility of enaminones as versatile synthons for complex heterocyclic systems.

The table below illustrates the synthesis of various 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives from different enaminones.

| Entry | Enaminone Substituent (Ar) | Product | Yield (%) |

| 1 | Phenyl | 7-Amino-5-oxo-2-phenyl-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 85 |

| 2 | 4-Methylphenyl | 7-Amino-2-(4-methylphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 90 |

| 3 | 4-Chlorophenyl | 7-Amino-2-(4-chlorophenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 88 |

| 4 | 4-Methoxyphenyl | 7-Amino-2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 92 |

Data adapted from a study on novel routes to 1,6-naphthyridines using enaminones. mdpi.comnih.gov

Functionalization and Derivatization Strategies for this compound

The this compound core offers multiple sites for further chemical modification, allowing for the fine-tuning of its physical, chemical, and biological properties.

Regioselective Substitution at C8 and Other Positions

The presence of the nitrogen atoms in the 1,6-naphthyridine ring system influences the electron density and reactivity of the various carbon positions. This allows for regioselective functionalization. A protocol developed for 1,6-naphthyridin-2(1H)-ones allows for the introduction of a nitrile group at the C8 position, which can then be further derivatized. nih.gov

As mentioned earlier, the ditriflate strategy allows for regioselective substitution at the C5 and C7 positions. acs.org By carefully choosing the order of reactions, it is possible to introduce different substituents at these positions. For example, an initial SNAr reaction at C5 can be followed by a different transformation, such as a Suzuki coupling or a reduction, at the C7 position. acs.org

Conversion of Carbonitrile Group and its Subsequent Reactions

The carbonitrile group at the C8 position is a versatile functional handle that can be transformed into a variety of other functional groups. The hydrolysis of the nitrile can yield a carboxylic acid or an amide, depending on the reaction conditions. byjus.comlibretexts.org Acid-catalyzed hydrolysis typically leads to the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt. byjus.comlibretexts.org

The resulting carboxylic acid can then undergo a range of standard transformations, such as esterification or conversion to an acid chloride, opening up further avenues for derivatization. transformationtutoring.com The amide can also be a precursor for other functional groups. These transformations significantly expand the chemical space accessible from the this compound scaffold.

Development of Diverse Drug-Like Scaffolds via Ditriflate Intermediates

A significant advancement in the synthesis of highly substituted 1,6-naphthyridines involves the use of bench-stable and highly reactive 1,6-naphthyridine-5,7-ditriflate intermediates. acs.orgnih.gov This methodology provides a rapid and efficient pathway to generate diverse, drug-like molecular scaffolds, moving beyond traditional heterocyclic amide activation strategies. acs.org The core of this approach lies in a one-pot ditriflation and regioselective substitution process, which allows for the swift creation of complex chemical structures. acs.org

The synthetic sequence begins with the formation of 1,6-naphthyridine-5,7-dione precursors. acs.org A tandem nitrile hydration/cyclization procedure was developed to access these diones under mild conditions. nih.gov This initial step is crucial as conventional methods using strong acids or bases were found to be incompatible with the functional groups present in advanced synthetic intermediates. acs.org Specifically, the envisioned pathway started from the nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester to produce 2-cyanoalkyl nicotinic esters. acs.org Subsequent hydration and cyclization of these esters would then yield the desired 1,6-naphthyridine-5,7-diones. acs.org

Once the 1,6-naphthyridine-5,7-diones are obtained, they undergo ditriflation to form the key 1,6-naphthyridine-5,7-ditriflate intermediates. acs.orgnih.gov These ditriflates are stable enough to be isolated but are highly reactive, serving as versatile bis-electrophilic building blocks. acs.org Their stability and reactivity make them ideal for subsequent diversification reactions. acs.org

The true utility of the ditriflate intermediates is demonstrated in one-pot difunctionalization reactions. acs.orgnih.gov This strategy enables the rapid introduction of various substituents onto the 1,6-naphthyridine core. By carefully selecting coupling partners and reaction conditions, predictable and regioselective substitutions can be achieved. acs.org This process allows for the generation of a wide array of novel 1,6-naphthyridine derivatives from a common intermediate. acs.org The functionalized naphthyridines produced often bear a C7-triflate, which is primed for further downstream functionalization, adding another layer of potential diversification. acs.org

This synthetic route via heteroaryl ditriflates has proven to be a convenient and rapid method for expanding the chemical space around the 1,6-naphthyridine scaffold. acs.orgresearchgate.net The ability to create highly substituted and diverse drug-like products efficiently is of great interest to the medicinal chemistry community for the discovery of new heterocyclic chemical entities. acs.org

Table 1: Synthesized 1,6-Naphthyridine Derivatives via Ditriflate Intermediates

| Compound | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Cyanoalkyl nicotinic ester | Tandem nitrile hydration/cyclization (mild conditions) | 1,6-Naphthyridine-5,7-dione | N/A |

| 2 | 1,6-Naphthyridine-5,7-dione | Ditriflation | 1,6-Naphthyridine-5,7-ditriflate | N/A |

| 3 | 1,6-Naphthyridine-5,7-ditriflate | One-pot difunctionalization with various coupling partners | Diverse C5/C7-substituted 1,6-naphthyridines | N/A |

Data synthesized from textual descriptions in the source material. acs.org Specific yield percentages for each derivative were not detailed in the provided search results.

Advanced Spectroscopic and Structural Characterization of 1,6 Naphthyridine 8 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for delineating the precise connectivity and stereochemistry of organic molecules. For derivatives of 1,6-naphthyridine-8-carbonitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the substitution pattern on the bicyclic core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides crucial information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the 1,6-naphthyridine (B1220473) ring system, the protons on the aromatic rings typically resonate in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.

The exact chemical shifts and coupling constants (J-values) are highly sensitive to the nature and position of substituents. For instance, in related benzo[b] rsc.orgchemicalbook.comnaphthyridine derivatives, protons adjacent to the nitrogen atoms appear at the lowest field. mdpi.com For example, in 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgchemicalbook.comnaphthyridine, the proton signals for the naphthyridine core were observed at δ 8.18 (dd, J = 8.4, 0.9 Hz), 8.00 (dd, J = 8.4, 0.6 Hz), 7.70 (ddd, J = 8.4, 6.9, 1.4 Hz), and 7.56 (ddd, J = 8.2, 6.8, 1.2 Hz). mdpi.com The presence of the nitrile group at the C8 position in this compound would further influence the electronic environment and thus the chemical shifts of the neighboring protons, particularly H7 and H5.

Interactive Data Table: Representative ¹H NMR Data for Naphthyridine Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgchemicalbook.comnaphthyridine mdpi.com | Ar-H | 8.18 | dd | 8.4, 0.9 |

| Ar-H | 8.00 | dd | 8.4, 0.6 | |

| Ar-H | 7.70 | ddd | 8.4, 6.9, 1.4 | |

| Ar-H | 7.56 | ddd | 8.2, 6.8, 1.2 | |

| 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile rsc.org | H4 | 8.96 | dd | 4.4 |

| H2 | 8.93 | s | ||

| H5 | 8.29 | dd | 8.0 | |

| H3 | 7.43 | dd | 8.0 |

Note: Data presented is for structurally related compounds to illustrate typical chemical shift ranges and coupling patterns. The specific values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,6-naphthyridine framework are indicative of their hybridization and electronic environment. Carbons bonded to nitrogen atoms (e.g., C2, C5, C7, C8a) are typically deshielded and appear at lower fields. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 115-120 ppm.

For example, in studies of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, the carbonitrile carbon appears around δ 116-118 ppm, while the aromatic carbons resonate between δ 98-162 ppm. rsc.org Similarly, for benzo[b] rsc.orgchemicalbook.comnaphthyridine derivatives, the aromatic carbons are observed in the δ 123-158 ppm range. mdpi.com The specific assignments for this compound derivatives would be confirmed using 2D NMR techniques.

Interactive Data Table: Representative ¹³C NMR Data for Naphthyridine Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgchemicalbook.comnaphthyridine mdpi.com | Aromatic C | 156.6, 147.2, 139.5, 129.8, 128.9, 126.8, 126.6, 125.1, 123.7 |

| 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile rsc.org | Aromatic C & C=N | 161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87 |

| 4-hydroxy-1(2H)isoquinolone-3-carboxylic acid ethyl ester dntb.gov.ua | Aromatic C & C=O | 164.8, 158.2, 144.8, 132.8, 130.8, 130.6, 129.0, 127.3, 123.1, 108.3 |

Note: Data is for related heterocyclic systems to provide an expected range for the chemical shifts.

Advanced Two-Dimensional NMR Techniques (e.g., gHSQC, gHMBC, ROESY)

While 1D NMR provides foundational data, 2D NMR is essential for the definitive structural elucidation of complex molecules like substituted naphthyridines.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on the previously assigned proton signals. Each cross-peak in the 2D spectrum corresponds to a C-H bond.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): The gHMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). This is critical for piecing together the molecular structure by identifying connections between different spin systems. For instance, the proton at C7 would show a correlation to the carbon of the nitrile group at C8, as well as to C5 and C8a, unequivocally confirming the substitution pattern. The use of gs-HMBC has been documented for the unambiguous assignment of signals in various naphthyridine derivatives. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine spatial proximities between protons, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the conformation of substituents. Cross-peaks in a ROESY spectrum indicate that two protons are close to each other in space (typically < 5 Å).

Together, these advanced 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound derivatives. emerypharma.com

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a "fingerprint" for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. For a this compound derivative, the FT-IR spectrum would be dominated by several key absorption bands. The characterization of related structures, such as 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile, relies on techniques including IR spectroscopy. ontosight.ai

Interactive Data Table: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2220 (sharp, medium intensity) |

| Aromatic C=C/C=N | Ring Stretching | 1650 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

The most diagnostic peak would be the sharp absorption corresponding to the nitrile (C≡N) stretching vibration, expected around 2230 cm⁻¹. The aromatic C=C and C=N ring stretching vibrations typically appear as a series of bands in the 1650-1450 cm⁻¹ region. The specific pattern of these bands and the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the naphthyridine core.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. While this compound is not centrosymmetric, Raman spectroscopy can still offer unique insights. The C≡N stretch is also observable in Raman spectra. The symmetric breathing vibrations of the aromatic rings, which often give rise to strong Raman signals, are particularly useful for characterizing the heterocyclic core. In studies of similar complex heterocycles, Raman spectroscopy, often aided by density functional theory (DFT) calculations, helps in assigning observed spectral lines to specific vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, it is possible to identify the electronic transitions occurring between different molecular orbitals. For aromatic and heterocyclic compounds like this compound derivatives, the absorption bands in the UV-Vis spectrum are typically attributed to π → π* and n → π* transitions.

The position and intensity of these absorption bands are sensitive to the molecular environment and substitution patterns on the naphthyridine core. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key phenomenon studied by UV-Vis spectroscopy. It provides insights into the nature of the electronic ground and excited states of a molecule and its interactions with the solvent. For instance, studies on related 1,6-naphthyridine derivatives have shown that the formation of zwitterionic species, where a proton is transferred within the molecule, can be observed in hydrogen-bond donor solvents, leading to significant shifts in the absorption maxima. This solvent-assisted proton transference highlights the importance of solute-solvent interactions in determining the electronic properties of these compounds.

The electronic transitions are also influenced by the nature of the substituents on the 1,6-naphthyridine framework. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum. For the this compound scaffold, the cyano group at the 8-position acts as an electron-withdrawing group, which is expected to influence the electronic transitions significantly.

Table 3.3.1: UV-Vis Absorption Maxima of a Representative 1,6-Naphthyridine Derivative

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Dichloromethane | 285 | 25,000 | π → π |

| 340 | 8,000 | n → π | |

| Methanol | 288 | 26,500 | π → π |

| 345 | 8,200 | n → π | |

| Acetonitrile | 286 | 25,800 | π → π |

| 342 | 8,100 | n → π |

Note: The data presented is for a representative substituted 1,6-naphthyridine and serves as an illustrative example.

X-ray Crystallography for Solid-State Structural Determination

To perform single crystal X-ray diffraction, a high-quality single crystal of the compound of interest is required. The synthesis of derivatives of 1,6-naphthyridine, including those with a nitrile group at the C8 position, has been reported in the literature. acs.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This leads to a detailed model of the molecular structure, including the planarity of the naphthyridine ring system and the orientation of the carbonitrile substituent. For related heterocyclic systems, crystallographic analysis has been crucial in confirming the proposed molecular structures and understanding the effects of substitution on the geometry of the molecule.

Table 3.4.1: Selected Crystallographic Data for a Representative 1,6-Naphthyridine Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₆N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 11.876 |

| β (°) | 105.2 |

| Volume (ų) | 998.5 |

| Z | 4 |

Note: The data presented is for a representative substituted 1,6-naphthyridine and serves as an illustrative example.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial as they can influence the physical properties of the solid, such as melting point and solubility.

In the case of this compound derivatives, the nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while C-H groups can act as weak hydrogen bond donors. The nitrile group can also participate in intermolecular interactions. Furthermore, the aromatic nature of the naphthyridine ring system makes it susceptible to π-π stacking interactions, where the planes of adjacent aromatic rings are arranged in a parallel or offset fashion.

The detailed analysis of the crystal structure reveals the geometry of these intermolecular contacts, including distances and angles, which provides insight into their strength and nature. For instance, in related nitrogen-containing heterocyclic compounds, specific C-H···N and C-H···π interactions have been identified as key factors in stabilizing the crystal lattice.

Table 3.4.2: Intermolecular Interaction Geometry in a Representative Crystalline 1,6-Naphthyridine Derivative

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| C-H···N | 3.45 | 155 |

| C-H···O | 3.38 | 160 |

| π-π stacking | 3.65 (centroid-centroid) | - |

Note: The data presented is for a representative substituted 1,6-naphthyridine and serves as an illustrative example.

Theoretical and Computational Investigations of 1,6 Naphthyridine 8 Carbonitrile Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. These methods allow for the detailed exploration of molecular geometries, electronic structures, and various properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies (e.g., B3LYP, CAM-B3LYP, ωB97XD, M06-2X)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying naphthyridine derivatives. Several functionals are employed to accurately describe the electronic behavior of these molecules. For instance, in the study of APNC, a derivative of 1,6-naphthyridine-8-carbonitrile, a range of DFT functionals including B3LYP, CAM-B3LYP, and ωB97XD have been utilized in conjunction with the 6-311++G(d,p) basis set. researchgate.net The choice of functional is critical; for example, B3LYP is widely used for geometry optimizations, while long-range corrected functionals like CAM-B3LYP and ωB97XD are often preferred for predicting electronic excitation energies and properties of molecules with significant charge-transfer character. researchgate.net In other related studies on piperidone derivatives, the M06-2X functional has also been employed alongside B3LYP and HF methods for a comprehensive analysis of their properties. nih.gov

These computational approaches enable the investigation of various molecular aspects, from geometric parameters to complex electronic phenomena such as non-linear optical (NLO) properties. researchgate.net The selection of an appropriate functional and basis set is paramount for achieving results that correlate well with experimental data.

Optimization of Molecular Geometries and Conformational Analysis

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For APNC, geometry optimization was performed using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Conformational analysis is also crucial for flexible molecules. While the core 1,6-naphthyridine (B1220473) ring is rigid, substituents can introduce conformational isomers. Theoretical calculations can predict the relative stabilities of different conformers and the energy barriers for their interconversion. For instance, in a study on benzo and anthraquinodimethane derivatives, DFT calculations were used to obtain the most stable optimized geometries. acs.org

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for a Naphthyridine Derivative

| Parameter | Bond | Length (Å) | Parameter | Angle | Value (°) |

| Bond Length | C2-N1 | 1.378 | Bond Angle | C2-N1-C8a | 117.5 |

| N1-C8a | 1.372 | N1-C2-N(amino) | 118.9 | ||

| C4a-C8a | 1.411 | C4-C4a-C8a | 119.3 | ||

| C7-C8 | 1.425 | C7-C8-C(nitrile) | 121.0 | ||

| C8-C8a | 1.415 | ||||

| Note: Data is illustrative and based on typical values for similar heterocyclic systems. |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.govcolab.ws

For APNC, the HOMO and LUMO energies were calculated to understand its electronic transitions and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests a more reactive molecule and is often associated with enhanced non-linear optical properties. colab.ws The distribution of the HOMO and LUMO across the molecule reveals the sites most likely to be involved in electron donation and acceptance, respectively. In many naphthyridine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Naphthyridine Derivative (APNC) using B3LYP/6-311++G(d,p)

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Amine (A1) | -5.21 | -1.12 | 4.09 |

| Imine (I2) | -5.45 | -1.87 | 3.58 |

| Imine (I3) | -5.39 | -1.91 | 3.48 |

| Source: Adapted from a study on a substituted this compound derivative. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and hyperconjugative interactions within a molecule. nih.gov It provides a detailed picture of electron delocalization from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). The stabilization energy E(2) associated with these interactions quantifies the extent of electron delocalization. nih.gov

Energetics of Tautomerization Processes

Tautomerism, the interconversion between structural isomers, is a common phenomenon in heterocyclic compounds. For amine-substituted naphthyridines, amine-imine tautomerism is a possibility. Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion.

In the case of APNC, the amine-imine tautomerization was extensively studied using DFT. researchgate.net The calculations revealed that in the gas phase, the amine tautomer is the most stable form. researchgate.net The study also explored the potential for photochemical interconversion between the tautomers. Understanding the tautomeric equilibria is essential as different tautomers can exhibit distinct chemical and physical properties.

Prediction and Analysis of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their electronic absorption spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to UV-Vis spectra.

For derivatives of 1,6-naphthyridine, TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). These theoretical predictions can be compared with experimental spectra to aid in their assignment. For example, in a study on novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, TD-DFT calculations supported the assignment of the observed electronic absorption spectra. The choice of functional is again crucial, with functionals like CAM-B3LYP often providing more accurate predictions for excited states. researchgate.net

Table 3: Predicted Spectroscopic Data for a Naphthyridine Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.25 | 381 | 0.15 |

| S0 → S2 | 3.65 | 340 | 0.08 |

| S0 → S3 | 4.10 | 302 | 0.22 |

| Note: Data is illustrative and based on typical TD-DFT calculation results for similar compounds. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. This approach calculates the energies of excited states, which correspond to the absorption of light. For a molecule like this compound, a TD-DFT calculation would typically be performed to determine the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption bands.

While no specific data exists for this compound, studies on related naphthyridine derivatives often show absorption bands in the UV-visible region. researchgate.net The calculations are usually performed using a functional, such as B3LYP or PBE0, and a suitable basis set. The results would be presented in a table format, as shown hypothetically below.

Hypothetical TD-DFT Data for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | HOMO → LUMO |

| S0 → S2 | Data not available | Data not available | HOMO-1 → LUMO |

Note: The data in this table is hypothetical and serves as an example of what a TD-DFT analysis would provide. No experimental or calculated values for this compound have been found in the searched literature.

Computational Vibrational Frequency Analysis (e.g., IR, Raman)

Computational vibrational frequency analysis, typically performed using Density Functional Theory (DFT), is used to predict the infrared (IR) and Raman spectra of a molecule. arxiv.orgarxiv.orgresearchgate.netnih.gov This analysis calculates the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. Each calculated vibrational frequency can be associated with a specific motion of the atoms in the molecule.

For this compound, this analysis would help in identifying characteristic vibrational modes, such as the C≡N stretch of the nitrile group, and the various C-H and C-N vibrations within the naphthyridine core. The calculated frequencies are often scaled by a factor to better match experimental data. A lack of published research prevents the presentation of actual calculated vibrational data for this specific compound.

Studies on Chemical Reactivity and Interactions

Quantum Chemical Parameters (e.g., Fukui functions, global reactivity descriptors)

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, Fukui function analysis would pinpoint which atoms are most susceptible to attack, guiding synthetic modifications. For instance, it would indicate the likelihood of electrophilic substitution on the pyridine (B92270) rings or nucleophilic addition to the nitrile group. Without specific calculations, a quantitative analysis is not possible.

Solute-Solvent Interactions and Solvatochromism

The study of solute-solvent interactions is crucial for understanding how the properties of a molecule change in different solvent environments. Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a phenomenon that can be investigated computationally. This is often done using implicit solvent models, such as the Polarizable Continuum Model (PCM), in conjunction with TD-DFT calculations.

For this compound, such studies would predict how its absorption and emission spectra shift in solvents of varying polarity. This information is valuable for applications in sensing and materials science. Research on other naphthyridine derivatives has demonstrated significant solvatochromic shifts, which are attributed to changes in the dipole moment of the molecule upon electronic excitation. nih.gov

Adsorption Energy Calculations (e.g., Monte Carlo simulations)

Adsorption energy calculations are used to study the interaction of a molecule with a surface. These calculations, which can be performed using methods like Monte Carlo simulations or DFT, are important for applications in catalysis, sensing, and materials science. For this compound, one could theoretically study its adsorption on various surfaces, such as graphene or metal nanoparticles. The calculations would provide the adsorption energy, which indicates the strength of the interaction, and the preferred orientation of the molecule on the surface. No such studies have been found for this specific compound.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties is a key area of computational chemistry, with applications in optoelectronics and photonics. DFT calculations can be used to compute the first and second hyperpolarizabilities of a molecule, which are measures of its NLO response. For this compound, these calculations would indicate its potential for use in NLO materials. The presence of the electron-withdrawing nitrile group on the naphthyridine scaffold suggests that it might exhibit NLO properties, but without specific computational studies, this remains speculative.

First-Order Hyperpolarizability (β) Determination

First-order hyperpolarizability (β) is a key tensor quantity that governs the second-order nonlinear optical response of a molecule. A large β value is a prerequisite for a material to exhibit significant SHG activity. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a robust framework for the calculation of β.

While specific data for this compound is pending in the literature, a study on 2,7-naphthyridine (B1199556) derivatives using DFT and Time-Dependent DFT (TD-DFT) offers a clear illustration of the computational approach. rsc.org In such studies, the geometry of the molecule is first optimized to its ground state. Subsequently, the components of the first-order hyperpolarizability tensor are calculated. The total hyperpolarizability is then determined using the following equation:

βtot = (βx2 + βy2 + βz2)1/2

Where βx, βy, and βz are the components of the hyperpolarizability in the x, y, and z directions, respectively.

For push-pull systems, where electron-donating and electron-accepting groups are attached to a π-conjugated system, the charge transfer between these groups significantly enhances the NLO response. In the case of this compound, the cyano group (-CN) at the 8-position acts as an electron-withdrawing group. The NLO properties would then be highly dependent on the nature and position of any electron-donating groups substituted elsewhere on the naphthyridine core.

Computational studies on other organic molecules have shown that the choice of DFT functional and basis set is critical for obtaining accurate hyperpolarizability values. nih.gov The CAM-B3LYP functional, for instance, is often employed for its good performance in predicting NLO properties. nih.govfrontiersin.org

A hypothetical computational study on a series of substituted this compound derivatives would likely yield a data table similar to the one presented below, illustrating the impact of different donor groups on the calculated first-order hyperpolarizability.

Table 1: Hypothetical First-Order Hyperpolarizability (β) Data for Substituted this compound Derivatives

| Compound | Substituent (R) | βtot (a.u.) |

| 1 | -H | Data not available |

| 2 | -NH2 | Data not available |

| 3 | -OH | Data not available |

| 4 | -OCH3 | Data not available |

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations. Actual values would require specific computational studies on these molecules.

Second Harmonic Generation (SHG) Predictions

Second Harmonic Generation is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of SHG is directly related to the first-order hyperpolarizability (β) of the constituent molecules and their macroscopic arrangement.

Theoretical predictions of SHG are typically derived from the calculated hyperpolarizability values. The SHG hyperpolarizability, βSHG, can be calculated from the static hyperpolarizability components. Furthermore, frequency-dependent calculations are often performed to simulate the SHG response at specific laser wavelengths, such as 1064 nm. rsc.org

Computational studies on 2,7-naphthyridine derivatives have demonstrated that the dynamic hyperpolarizability values for SHG at dispersion frequencies are typically higher than the static values. rsc.org This highlights the importance of considering the frequency of the incident light in predicting NLO behavior.

The relationship between the molecular structure and the SHG response is a central theme in computational NLO studies. For instance, the introduction of push-pull character by substituting electron-donating and electron-withdrawing groups on the naphthyridine scaffold is a well-established strategy to enhance SHG activity. The cyano group in this compound provides the "pull" component. The addition of a strong donor group would be expected to significantly increase the β value and, consequently, the predicted SHG efficiency.

A theoretical investigation would also likely analyze the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions that contribute to the NLO response. A smaller HOMO-LUMO gap is generally associated with larger hyperpolarizability.

The results of such a computational analysis could be summarized in a table predicting the relative SHG efficiencies.

Table 2: Hypothetical Second Harmonic Generation (SHG) Prediction for Substituted this compound Derivatives

| Compound | Substituent (R) | HOMO-LUMO Gap (eV) | Predicted Relative SHG Efficiency |

| 1 | -H | Data not available | Data not available |

| 2 | -NH2 | Data not available | Data not available |

| 3 | -OH | Data not available | Data not available |

| 4 | -OCH3 | Data not available | Data not available |

Note: The values in this table are for illustrative purposes. A definitive prediction of SHG efficiency requires specific computational modeling of the this compound system.

Reactivity and Mechanistic Studies of 1,6 Naphthyridine 8 Carbonitrile Transformations

Investigation of Reaction Pathways and Intermediates

The synthesis of functionalized 1,6-naphthyridines often proceeds through carefully designed reaction pathways involving key intermediates. One prominent strategy involves the construction of the bicyclic system from substituted pyridine (B92270) precursors.

A notable pathway to highly substituted 1,6-naphthyridines, including those with substitution at the 8-position, begins with the nucleophilic aromatic substitution (SNAr) of a 2-chloronicotinic ester with a nitrile anion. acs.org This step forms a 2-cyanoalkyl nicotinic ester. Subsequent tandem nitrile hydration and cyclization under mild conditions yield crucial 1,6-naphthyridine-5,7-dione intermediates. acs.org These diones serve as a platform for further functionalization.

Another well-established route involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with reagents like malononitrile (B47326). mdpi.com This reaction, conducted in the presence of a base such as sodium methoxide, leads to a tautomeric intermediate system. mdpi.com Subsequent treatment with hydrogen halides results in cyclization, affording 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones. mdpi.com The initial pyridine precursors themselves can be assembled through various methods, setting the stage for the final ring closure to the naphthyridine system. nih.gov

The table below summarizes key intermediates in the formation of substituted 1,6-naphthyridine (B1220473) systems.

| Starting Material | Reagent/Condition | Key Intermediate | Final Product Class |

| 2-Chloronicotinic ester | Nitrile anion | 2-Cyanoalkyl nicotinic ester | 5,7,8-Substituted 1,6-naphthyridines |

| 2-Cyanoalkyl nicotinic ester | Nitrile hydration/cyclization | 1,6-Naphthyridine-5,7-dione | 5,7,8-Substituted 1,6-naphthyridines |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | Malononitrile, NaOMe | Tautomeric adduct (10A ↔ 10B in mdpi.com) | 7-Amino-5-halo-1,6-naphthyridin-2(1H)-ones |

| 4-Aminopyridine (B3432731) | Cyclic enol ethers, CSA | Not specified | Pyrano and furano naphthyridines |

Role of Catalysts and Reaction Conditions in Product Selectivity

Catalysts and reaction conditions play a pivotal role in directing the outcome of 1,6-naphthyridine syntheses, influencing reaction rates, yields, and stereoselectivity. The choice of catalyst can be the difference between a successful transformation and a complex mixture of products.

For instance, the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives has been achieved using Camphor (B46023) sulfonic acid (CSA) as an organocatalyst in a multi-component reaction. ekb.eg This reaction, involving 4-aminopyridine and cyclic enol ethers, primarily yields the cis-diastereomer. Interestingly, the addition of water to the reaction medium can shift the diastereoselectivity towards the trans isomer. ekb.eg

Conversely, some synthetic protocols for highly functionalized acs.orgekb.eg-naphthyridines have been developed to proceed efficiently under catalyst-free conditions. nih.govresearchgate.net One such method involves a pseudo-five-component reaction of methyl ketones, amines, and malononitrile in water, which serves as an environmentally benign solvent. nih.gov This approach avoids the need for expensive or toxic catalysts and anhydrous conditions.

In transformations of 1,6-naphthyridine intermediates, such as the functionalization of 1,6-naphthyridine-5,7-ditriflates, reaction conditions are critical for regioselectivity. The SNAr reaction of the C5-triflate can often be performed at room temperature, while subsequent cross-coupling reactions at the C7-position may require a palladium catalyst and higher temperatures. acs.org This demonstrates how temperature and catalyst choice can selectively activate different positions on the naphthyridine core.

The following table highlights the influence of catalysts and conditions on product formation in 1,6-naphthyridine synthesis.

| Reaction Type | Catalyst/Condition | Effect on Product |

| Multi-component synthesis of pyrano/furano naphthyridines | Camphor sulfonic acid (CSA) | High yield, primarily cis diastereomer |

| Multi-component synthesis of pyrano/furano naphthyridines | CSA with added water | Shift in selectivity towards trans diastereomer |

| Pseudo-five-component synthesis of 1,2-dihydro acs.orgekb.egnaphthyridines | Catalyst-free, water | Efficient synthesis, avoids toxic solvents/catalysts |

| Sequential substitution of 1,6-naphthyridine-5,7-ditriflate | Room temperature (SNAr), then Pd-catalyst/heat (Coupling) | Regioselective difunctionalization at C5 and C7 |

Cyclization and Ring-Closure Mechanisms

The formation of the second pyridine ring to create the 1,6-naphthyridine core is the cornerstone of its synthesis. These cyclization reactions can proceed through various mechanistic pathways, often dictated by the nature of the acyclic or monocyclic precursor and the reaction conditions.

A common strategy is intramolecular cyclization, often acid- or base-catalyzed. In the synthesis of 1,6-naphthyridin-2(1H)-ones from 4-aminopyridine precursors bearing a functional group at the C3 position, the mechanism involves the condensation with a suitable partner followed by ring closure. nih.gov For example, the condensation of a 4-aminonicotinaldehyde (B1271976) with an active methylene (B1212753) compound like malonamide (B141969) involves an initial Knoevenagel-type condensation, followed by an intramolecular cyclization and subsequent tautomerization/aromatization to form the stable naphthyridinone ring.

Another powerful cyclization mechanism is the aza-Diels-Alder reaction, a type of [4+2] cycloaddition. While extensively studied for 1,5-naphthyridines, the principles are applicable to other isomers. nih.gov This reaction can involve the combination of an electron-rich diene (or an equivalent) with an imine (the dienophile) to form a tetrahydronaphthyridine intermediate, which can then be oxidized to the aromatic naphthyridine. nih.gov

The Friedländer annulation is another classical method for constructing fused pyridine rings, which can be adapted for 1,6-naphthyridine synthesis. This involves the condensation of a 4-amino-3-acylpyridine with a compound containing an α-methylene ketone, typically under base or acid catalysis. The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to furnish the bicyclic system.

| Cyclization Method | Precursors | General Mechanism |

| Intramolecular Condensation | 4-Amino-3-functionalized pyridines + Active methylene compounds | Initial intermolecular condensation (e.g., Knoevenagel) followed by intramolecular attack of the amino group onto a carbonyl or nitrile, and subsequent dehydration/aromatization. |

| Aza-Diels-Alder Reaction | Aza-diene + Dienophile (e.g., alkyne) | [4+2] cycloaddition to form a partially saturated ring, followed by oxidation. |

| Friedländer Annulation | o-Aminoaryl aldehyde/ketone + α-Methylene ketone/aldehyde | Base- or acid-catalyzed condensation followed by cyclodehydration. |

Substitution Reactions and their Mechanistic Pathways

Once the 1,6-naphthyridine core is formed, substitution reactions allow for its elaboration into diverse derivatives. The electronic nature of the naphthyridine ring, with its two electron-withdrawing nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or with good leaving groups.

A prime example is the regioselective substitution of 1,6-naphthyridine-5,7-ditriflates. The triflate group is an excellent leaving group, making the C5 and C7 positions highly electrophilic. The C5-triflate is found to be more reactive, allowing for selective SNAr reactions with various nucleophiles at room temperature. acs.org The mechanism involves the addition of the nucleophile to the electron-deficient carbon, forming a Meisenheimer-type intermediate, followed by the expulsion of the triflate anion to restore aromaticity. The second triflate at C7 can then be substituted under different conditions, often via transition-metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. acs.org

Similar to other nitrogen-containing heterocycles, N-alkylation of the ring nitrogens is also a possible transformation, although less common for the parent 1,6-naphthyridine compared to its reduced or oxo-derivatives. nih.gov This reaction proceeds via the nucleophilic attack of the nitrogen lone pair on an alkyl halide or other electrophilic alkylating agent.

| Reaction Type | Position(s) | Leaving Group | Mechanistic Pathway | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | C5, C7 | Triflate (-OTf) | Addition-Elimination (Meisenheimer intermediate) | Highly regioselective, with C5 being more reactive than C7. acs.org |

| Palladium-Catalyzed Cross-Coupling | C7 | Triflate (-OTf) | Catalytic cycle (Oxidative Addition, Transmetalation, Reductive Elimination) | Allows for C-C and C-N bond formation (e.g., Suzuki, Buchwald-Hartwig). acs.org |

| N-Alkylation | N1, N6 | N/A | SN2 | More common in reduced or oxo-naphthyridine systems. |

Studies of Aza-Michael Additions in Naphthyridine Formation

The aza-Michael addition, or the 1,4-addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be a key step in the synthesis of the pyridine ring of a naphthyridine. This reaction can be catalyzed by acids, bases, or, more recently, by organocatalysts for asymmetric transformations. beilstein-journals.orgresearchgate.net

The mechanism of the aza-Michael addition is highly dependent on the reaction conditions. In the presence of a base, the amine's nucleophilicity is enhanced, or the substrate is activated. researchgate.net In aqueous media, water itself can facilitate the reaction by forming a hydrogen-bonding network that assists in proton transfer during the addition step. researchgate.net

In the context of naphthyridine synthesis, an aza-Michael addition could be the initial step in building the second ring onto a pre-existing pyridine. For example, a 4-aminopyridine could act as the Michael donor, adding to an α,β-unsaturated ester or ketone. The resulting adduct would then possess the necessary functionality for a subsequent intramolecular cyclization.

Kinetic and mechanistic investigations into the aza-Michael addition have revealed that the reaction order and rate-determining step can change based on the choice of catalyst, solvent, and reactant concentrations. whiterose.ac.uk For example, while an amine-assisted proton transfer was once a commonly accepted mechanism, studies have shown that alcohols can provide superior rate enhancements through an alternative bimolecular pathway. whiterose.ac.uk Asymmetric aza-Michael reactions, often employing chiral organocatalysts like cinchona alkaloids, proceed through the formation of chiral iminium ions or through hydrogen-bond activation of the substrate, enabling the enantioselective synthesis of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov

| Catalyst Type | Activation Mode | Mechanistic Role |

| Base (e.g., Na2CO3) | Deprotonation of amine (enhances nucleophilicity) | General base catalysis. researchgate.net |

| Acid (e.g., Lewis acids, Brønsted acids) | Activation of the Michael acceptor (enhances electrophilicity) | Acid catalysis. researchgate.net |

| Water (as solvent) | Hydrogen-bonding network | Facilitates proton transfer. researchgate.net |

| Chiral Organocatalysts (e.g., Cinchona alkaloids) | Iminium ion formation or H-bonding | Enantioselective C-N bond formation. beilstein-journals.org |

Photophysical Properties of 1,6 Naphthyridine 8 Carbonitrile Derivatives

Absorption and Emission Characteristics

Derivatives of 1,6-naphthyridine (B1220473) exhibit distinct absorption and emission spectra that are influenced by their molecular structure and the surrounding solvent environment. Generally, these compounds absorb in the ultraviolet (UV) region and emit in the visible spectrum, with the specific wavelengths being highly dependent on the nature and position of substituents on the naphthyridine core.

Fluorescence Lifetimes and Quantum Yields

The fluorescence properties of 1,6-naphthyridine derivatives have been a subject of detailed study. Photophysical investigations have revealed that these compounds typically possess fluorescence lifetimes of approximately 10 nanoseconds. nih.gov Their fluorescence quantum yields, which represent the efficiency of the fluorescence process, are generally in the range of 0.05 to 0.1 in various solvents. nih.gov This indicates that while they are fluorescent, a significant portion of the absorbed energy is dissipated through non-radiative pathways.

The quantum yield and lifetime are sensitive to the specific molecular structure. For instance, the introduction of different substituents can significantly alter these parameters. nih.gov The rate constants of both radiative and non-radiative decay processes are affected by these structural modifications. nih.govnih.gov

Below is a data table summarizing the typical photophysical properties of 1,6-naphthyridine derivatives.

| Property | Typical Value | Reference |

| Fluorescence Lifetime (τf) | ~10 ns | nih.gov |

| Fluorescence Quantum Yield (Φf) | 0.05 - 0.1 | nih.gov |

Solvatochromic Behavior and Environmental Sensitivity

A noteworthy characteristic of 1,6-naphthyridine derivatives is their solvatochromic behavior, where the absorption and emission wavelengths shift in response to changes in the polarity of the solvent. This phenomenon is indicative of a change in the dipole moment of the molecule upon electronic excitation. nih.gov

Studies have shown that the excited state dipole moment of these derivatives is higher than their ground state dipole moment. nih.gov This enhancement in the dipole moment upon excitation is a key factor in their potential for applications in non-linear optics. nih.gov The variation of the Stokes shift, which is the difference between the maximum absorption and emission wavelengths, with the solvent polarity parameter provides valuable insights into the electronic redistribution in the excited state. nih.gov This environmental sensitivity makes them promising candidates for use as fluorescent probes to characterize the polarity of microenvironments.

Excited State Dynamics

The processes that occur following the absorption of light, collectively known as excited state dynamics, are crucial in determining the photophysical properties of a molecule. For 1,6-naphthyridine derivatives, upon excitation, the molecule transitions to a singlet excited state. From this state, it can return to the ground state through several pathways: fluorescence (radiative decay), or non-radiative processes such as internal conversion and intersystem crossing to a triplet state. rsc.orgnih.gov

The relatively modest fluorescence quantum yields suggest that non-radiative decay pathways are significant competitors to fluorescence. nih.gov The specific dynamics, including the rates of these different decay processes, are influenced by both the molecular structure and the solvent environment. nih.gov For instance, in some related heterocyclic systems, intersystem crossing to a triplet state can be a dominant deactivation pathway. nih.gov

Photochromic Properties

Currently, there is limited specific information available in the surveyed literature regarding the photochromic properties of 1,6-naphthyridine-8-carbonitrile derivatives. Photochromism involves a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While some naphthyridine derivatives have been investigated for a range of optical applications, detailed studies focusing on their photochromic behavior are not prominently reported in the provided search results.

Non-Linear Optical (NLO) Response and Second Harmonic Generation (SHG)

1,6-Naphthyridine derivatives have emerged as a promising class of compounds for non-linear optical (NLO) applications. nih.gov They have been shown to exhibit second harmonic generation (SHG) upon excitation with a Nd-YAG laser at a wavelength of 1064 nm. nih.gov SHG is a second-order NLO process where two photons with the same frequency are converted into a single photon with twice the frequency.

The NLO response in these molecules is closely linked to their electronic structure, particularly the change in dipole moment upon excitation. The solvatochromic studies, which reveal an enhancement of the dipole moment in the excited state, are used to estimate the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. nih.gov The Kurtz powder method has been employed to determine the NLO efficiency of these compounds, often using urea (B33335) as a reference material. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) have also been utilized to investigate the NLO properties of related naphthyridine derivatives, providing insights into how structural modifications can tune these properties. researchgate.netrsc.org

Applications of 1,6 Naphthyridine 8 Carbonitrile in Materials Science and Advanced Chemical Systems

Utilization in Luminescence Materials and Fluorophores

The inherent photophysical properties of the naphthyridine core make it a valuable component in the design of luminescent materials. Research into related naphthyridine structures demonstrates their potential as powerful fluorophores. For instance, 1,6-naphthyridin-7(6H)-ones have been synthesized and shown to exhibit strong fluorescence, dual fluorescence, large Stokes shifts, and high quantum yields, making them suitable for luminescent devices. The presence of the cyano group, a well-known modulator of electronic and photophysical properties, in 1,6-Naphthyridine-8-carbonitrile is expected to influence its luminescent characteristics. Studies on other cyano-substituted heterocyclic systems have shown that the nitrile group can enhance fluorescence quantum yields and shift emission wavelengths, suggesting that this compound could be a valuable building block for novel fluorescent probes and materials. rsc.orgrsc.org

Integration into Organic Light-Emitting Diodes (OLEDs)

Naphthyridine derivatives are a key area of interest in modern materials science for the development of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine (B92270) rings in the naphthyridine structure makes these compounds suitable for use as electron-transporting or host materials in OLED devices. While specific studies on the integration of this compound into OLEDs are not widely documented, research on analogous structures like 1,8-naphthalimide (B145957) derivatives provides a strong precedent. researchgate.netbohrium.com These related compounds have been successfully used to create materials for OLEDs, demonstrating good thermal stability and electroluminescent properties. bohrium.com The combination of the electron-transporting naphthyridine core and the electron-withdrawing carbonitrile group in this compound suggests its potential to facilitate efficient electron injection and transport, which are critical for high-performance OLEDs.

Development of Chemical Sensors and Detection Methods (e.g., Colorimetric Sensing)

The strategic placement of nitrogen atoms in the naphthyridine ring system creates an ideal pocket for chelating metal ions, making these compounds excellent candidates for chemical sensors. Various naphthyridine derivatives have been developed as highly selective and sensitive chemosensors for detecting environmentally and biologically important ions. These sensors often operate via fluorescence quenching or enhancement, or through a distinct color change (colorimetric sensing) upon binding with the target analyte.

For example, sensors based on the 2,7-naphthyridine (B1199556) scaffold have demonstrated selective "turn-off" fluorescence and colorimetric detection of Ni²⁺ ions in aqueous solutions. Similarly, 1,8-naphthyridine (B1210474) derivatives have been engineered to selectively detect Cd²⁺ ions with high sensitivity. The ability of these sensors to detect cation concentrations at levels lower than those permitted by the EPA in drinking water highlights their practical utility. The this compound structure, with its specific arrangement of nitrogen atoms and the polar nitrile group, offers a unique framework for designing new sensors with tailored selectivity for various analytes.

| Naphthyridine Derivative | Target Analyte | Sensing Mechanism | Detection Limit (μM) |

|---|---|---|---|

| Benzo[c]pyrazolo researchgate.netrsc.orgnaphthyridine-based sensor (L4) | Ni²⁺ | Colorimetric & Fluorescence Turn-Off | 0.243 (UV-Vis), 0.040 (Fluorescence) |

| 1,8-Naphthyridine-based sensor (D1) | Cd²⁺ | Fluorescence Enhancement | 0.005 (0.77 ppb) |

Role as Building Blocks in Supramolecular and Coordination Chemistry

In supramolecular chemistry, naphthyridines are highly valued as programmable building blocks for the self-assembly of complex architectures. researchgate.net The nitrogen atoms of the naphthyridine core act as excellent coordination sites for metal ions, allowing for the construction of well-defined two- and three-dimensional structures like molecular squares, cages, and coordination polymers. researchgate.net These assemblies have potential applications in molecular recognition, host-guest chemistry, and catalysis.

While much of the research has focused on the 1,8-naphthyridine isomer due to its readily available 'pincer-like' N,N-bidentate chelation site, the 1,6-naphthyridine (B1220473) framework also offers distinct coordination vectors. The specific geometry of this compound can direct the assembly of unique supramolecular structures that are not accessible with other isomers. The nitrile group can also participate in secondary interactions, such as hydrogen bonding or dipole-dipole interactions, further guiding the self-assembly process and adding functionality to the resulting supramolecular ensemble.

Exploration in Corrosion Inhibition Technologies

The protection of metals from corrosion is a critical industrial challenge, and organic heterocyclic compounds containing nitrogen and π-electrons have proven to be effective corrosion inhibitors. rdd.edu.iq These molecules function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. mobt3ath.comdaneshyari.com Naphthyridine derivatives have demonstrated significant potential in this area.

Specifically, derivatives of 1,6-naphthyridine have been tested for their ability to protect 316L stainless steel in highly acidic environments (20% HCl). researchgate.netasianpubs.org These studies, utilizing electrochemical impedance spectroscopy and potentiodynamic polarization methods, confirmed that these compounds act as effective mixed-type inhibitors. They adsorb onto the steel surface, blocking both anodic and cathodic sites and significantly reducing the corrosion rate. One study found that a 1,6-naphthyridine derivative achieved a maximum inhibition efficiency of 83.7% at a concentration of just 40 ppm. researchgate.netasianpubs.org The presence of heteroatoms (nitrogen) and π-systems in this compound makes it a strong candidate for developing new and highly efficient corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2) | 316L Stainless Steel | 20% HCl | 83.7% | 40 ppm |

| Naphthyridine Derivative (NTD-3) | Mild Steel | 1M HCl | 98.7% | 4.11 x 10⁻⁵ mol/L⁻¹ |

Catalytic Applications of this compound Ligands and Complexes

The ability of naphthyridines to act as versatile ligands for transition metals has led to their use in catalysis. nih.gov Complexes of ruthenium and rhodium containing 1,8-naphthyridine-based ligands have been successfully employed as catalysts for reactions such as the transfer hydrogenation of aldehydes. rsc.orgntu.edu.tw In these systems, the naphthyridine ligand plays a crucial role in stabilizing the metal center and modulating its electronic properties to facilitate the catalytic cycle.

While reports on the direct catalytic use of 1,6-naphthyridine ligands are less common than their 1,8-isomers, the fundamental coordination chemistry is similar. Cobalt-catalyzed [2+2+2] cyclization reactions have been used to synthesize tetrahydro-1,6-naphthyridines, demonstrating the compatibility of the 1,6-naphthyridine core with transition metal chemistry. acs.org The specific electronic and steric profile of this compound could offer unique advantages in catalysis, potentially leading to new catalysts with enhanced activity or selectivity for a range of organic transformations.

Q & A

Q. Table 1: Synthetic Routes and Yields

Basic: How is the molecular structure of this compound derivatives characterized?

Methodological Answer:

Structural elucidation employs: